![molecular formula C21H22N2O3 B6497565 3-(4-methoxyphenyl)-N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}propanamide CAS No. 946210-31-7](/img/structure/B6497565.png)
3-(4-methoxyphenyl)-N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}propanamide
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Overview
Description
The compound “3-(4-methoxyphenyl)-N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}propanamide” is a complex organic molecule. It contains a propanamide group, an oxazole ring, and methoxyphenyl groups. These functional groups suggest that the compound could have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The oxazole ring and the phenyl rings could contribute to the compound’s stability and reactivity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the oxazole ring and the amide group. Oxazoles are known to participate in a variety of chemical reactions, while amides are generally quite stable but can be hydrolyzed under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group could enhance its solubility in polar solvents .Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of F2493-0249 is the NLRP3 inflammasome . The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the immune response, particularly in the process of inflammation. It is involved in the activation of caspase-1, which subsequently leads to the processing and release of pro-inflammatory cytokines IL-1β and IL-18 .
Mode of Action
F2493-0249 acts as an inhibitor of the NLRP3 inflammasome . By inhibiting the NLRP3 inflammasome, F2493-0249 prevents the activation of caspase-1, thereby reducing the production and release of pro-inflammatory cytokines IL-1β and IL-18 . This results in a decrease in inflammation, which can be beneficial in the treatment of diseases driven by chronic inflammation .
Biochemical Pathways
The action of F2493-0249 primarily affects the inflammatory response pathway . By inhibiting the NLRP3 inflammasome, F2493-0249 disrupts the cascade of events leading to inflammation. This includes the activation of caspase-1 and the subsequent production and release of pro-inflammatory cytokines IL-1β and IL-18 . The downstream effects of this action can lead to a reduction in inflammation and potentially alleviate symptoms of diseases driven by chronic inflammation .
Pharmacokinetics
The pharmacokinetic properties of F2493-0249 have been studied in Phase 1 clinical trials . F2493-0249 has shown excellent pharmacokinetic (PK) profiles, with the potential for once-a-day dosing . It has also demonstrated brain penetration, which could be beneficial for treating neuroinflammatory diseases . .
Result of Action
The molecular and cellular effects of F2493-0249’s action primarily involve a reduction in inflammation. By inhibiting the NLRP3 inflammasome, F2493-0249 prevents the activation of caspase-1 and the subsequent production and release of pro-inflammatory cytokines IL-1β and IL-18 . This can lead to a decrease in inflammation at the molecular and cellular levels .
properties
IUPAC Name |
3-(4-methoxyphenyl)-N-[[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-15-3-8-17(9-4-15)20-13-18(23-26-20)14-22-21(24)12-7-16-5-10-19(25-2)11-6-16/h3-6,8-11,13H,7,12,14H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQULPWGHNPAGFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)CCC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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